molecular formula C25H26N4O2 B3018827 1-(3-Cyano-6-methylquinolin-4-YL)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1359503-49-3

1-(3-Cyano-6-methylquinolin-4-YL)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B3018827
CAS No.: 1359503-49-3
M. Wt: 414.509
InChI Key: XAXGUDBYSXTQII-UHFFFAOYSA-N
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Description

1-(3-Cyano-6-methylquinolin-4-YL)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, a piperidine ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

1-(3-Cyano-6-methylquinolin-4-YL)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting various diseases.

    Pharmacology: The compound can be studied for its potential pharmacological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study biological pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-6-methylquinolin-4-YL)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.

    Formation of the Piperidine Ring: This can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone react to form the piperidine ring.

    Coupling with the Quinoline Core: The piperidine derivative is then coupled with the quinoline core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-6-methylquinolin-4-YL)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanide salts for nucleophilic substitution, halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield amine derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-6-methylquinolin-4-YL)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyanoquinolin-4-YL)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
  • 1-(6-Methylquinolin-4-YL)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
  • 1-(3-Cyano-6-methylquinolin-4-YL)-N-benzylpiperidine-4-carboxamide

Uniqueness

1-(3-Cyano-6-methylquinolin-4-YL)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-17-6-7-23-22(12-17)24(20(14-26)16-27-23)29-10-8-19(9-11-29)25(30)28-15-18-4-3-5-21(13-18)31-2/h3-7,12-13,16,19H,8-11,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXGUDBYSXTQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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